molecular formula C17H21N5O4 B7854217 ethyl 4-[6-(4-methoxyphenyl)-5-oxo-2H-1,2,4-triazin-3-yl]piperazine-1-carboxylate

ethyl 4-[6-(4-methoxyphenyl)-5-oxo-2H-1,2,4-triazin-3-yl]piperazine-1-carboxylate

Cat. No.: B7854217
M. Wt: 359.4 g/mol
InChI Key: RYWYJPQWJOGPSE-UHFFFAOYSA-N
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Description

The compound with the identifier “ethyl 4-[6-(4-methoxyphenyl)-5-oxo-2H-1,2,4-triazin-3-yl]piperazine-1-carboxylate” is a chemical entity registered in the PubChem database

Preparation Methods

The synthesis of ethyl 4-[6-(4-methoxyphenyl)-5-oxo-2H-1,2,4-triazin-3-yl]piperazine-1-carboxylate involves specific synthetic routes and reaction conditions. The preparation methods typically include:

    Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the combination of specific reactants under controlled conditions.

    Reaction Conditions: The reactions are carried out under specific temperature, pressure, and pH conditions to ensure the desired product is obtained.

    Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity.

Chemical Reactions Analysis

ethyl 4-[6-(4-methoxyphenyl)-5-oxo-2H-1,2,4-triazin-3-yl]piperazine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

ethyl 4-[6-(4-methoxyphenyl)-5-oxo-2H-1,2,4-triazin-3-yl]piperazine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.

    Industry: The compound is used in industrial processes for the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of ethyl 4-[6-(4-methoxyphenyl)-5-oxo-2H-1,2,4-triazin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects.

Properties

IUPAC Name

ethyl 4-[6-(4-methoxyphenyl)-5-oxo-2H-1,2,4-triazin-3-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O4/c1-3-26-17(24)22-10-8-21(9-11-22)16-18-15(23)14(19-20-16)12-4-6-13(25-2)7-5-12/h4-7H,3,8-11H2,1-2H3,(H,18,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWYJPQWJOGPSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC(=O)C(=NN2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C2=NC(=O)C(=NN2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.